molecular formula C14H25NO5 B11755528 ethyl (2Z)-2-[(dimethylamino)methylidene]-5,5-diethoxy-3-oxopentanoate

ethyl (2Z)-2-[(dimethylamino)methylidene]-5,5-diethoxy-3-oxopentanoate

Cat. No.: B11755528
M. Wt: 287.35 g/mol
InChI Key: UEPPXXJRFMWXPS-KHPPLWFESA-N
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Description

Ethyl (2Z)-2-[(dimethylamino)methylidene]-5,5-diethoxy-3-oxopentanoate is an organic compound with a complex structure It is characterized by the presence of a dimethylamino group, a methylene group, and two ethoxy groups attached to a pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[(dimethylamino)methylidene]-5,5-diethoxy-3-oxopentanoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of ethyl acetoacetate with dimethylamine to form an intermediate compound.

    Condensation Reaction: The intermediate undergoes a condensation reaction with formaldehyde to introduce the methylene group.

    Esterification: The final step involves esterification with ethanol to form the desired product.

The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and improve scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[(dimethylamino)methylidene]-5,5-diethoxy-3-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl (2Z)-2-[(dimethylamino)methylidene]-5,5-diethoxy-3-oxopentanoate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its role as an intermediate in drug synthesis.

    Biological Studies: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-[(dimethylamino)methylidene]-5,5-diethoxy-3-oxopentanoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methylene group can undergo nucleophilic attacks. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Ethyl (2Z)-2-[(dimethylamino)methylidene]-5,5-diethoxy-3-oxopentanoate can be compared with similar compounds such as:

    Ethyl acetoacetate: Lacks the dimethylamino and methylene groups, making it less reactive in certain reactions.

    Dimethylaminoethyl methacrylate: Contains a similar dimethylamino group but has different ester and methacrylate functionalities.

    Diethyl malonate: Similar ester groups but lacks the dimethylamino and methylene groups.

Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

ethyl (2Z)-2-(dimethylaminomethylidene)-5,5-diethoxy-3-oxopentanoate

InChI

InChI=1S/C14H25NO5/c1-6-18-13(19-7-2)9-12(16)11(10-15(4)5)14(17)20-8-3/h10,13H,6-9H2,1-5H3/b11-10-

InChI Key

UEPPXXJRFMWXPS-KHPPLWFESA-N

Isomeric SMILES

CCOC(CC(=O)/C(=C/N(C)C)/C(=O)OCC)OCC

Canonical SMILES

CCOC(CC(=O)C(=CN(C)C)C(=O)OCC)OCC

Origin of Product

United States

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